REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]2[c:5]([n:6][cH:7]1)[nH:8][c:9]([CH2:11][OH:12])[n:10]2.[CH3:15][I:16].[CH3:17][N:18]([CH3:19])[CH:20]=[O:21].[H-:13].[Na+:14]>>[Br:1][c:2]1[cH:3][c:4]2[c:5]([n:6][cH:7]1)[n:8]([CH3:15])[c:9]([CH2:11][OH:12])[n:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1nc2cc(Br)cnc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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Cn1c(CO)nc2cc(Br)cnc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |